molecular formula C11H16N2O B7515664 N-propan-2-yl-3-pyridin-3-ylpropanamide

N-propan-2-yl-3-pyridin-3-ylpropanamide

Cat. No. B7515664
M. Wt: 192.26 g/mol
InChI Key: JNAQRFZPLKBSMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-propan-2-yl-3-pyridin-3-ylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as JNJ-1930942 and is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. TRPV1 plays a crucial role in the sensation of pain and temperature, and its inhibition has been shown to have potential benefits in treating various pain-related disorders.

Mechanism of Action

N-propan-2-yl-3-pyridin-3-ylpropanamide acts as a selective antagonist of the TRPV1 ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. Activation of TRPV1 leads to the influx of calcium ions into the cell, which can trigger the release of neurotransmitters, leading to the sensation of pain. By inhibiting TRPV1, this compound reduces the influx of calcium ions, thereby reducing pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in various animal models of pain. Additionally, it has been shown to reduce hypersensitivity to thermal and mechanical stimuli, indicating its potential for treating chronic pain. The compound has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.

Advantages and Limitations for Lab Experiments

One advantage of N-propan-2-yl-3-pyridin-3-ylpropanamide is its selectivity for the TRPV1 ion channel. This selectivity reduces the likelihood of off-target effects, making it a useful tool for studying the role of TRPV1 in pain sensation. However, one limitation of the compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-propan-2-yl-3-pyridin-3-ylpropanamide. One area of interest is the development of more soluble analogs of the compound, which would improve its pharmacokinetic properties. Additionally, further studies are needed to determine the optimal dosing and administration of the compound for its potential therapeutic applications. Finally, the role of TRPV1 in other physiological processes, such as thermoregulation and inflammation, warrants further investigation.

Synthesis Methods

The synthesis of N-propan-2-yl-3-pyridin-3-ylpropanamide involves a multistep process that begins with the reaction of 3-pyridinecarboxaldehyde with 2-amino-2-methyl-1-propanol to form the corresponding imine. This imine is then reduced with sodium borohydride to produce the amine intermediate. The amine intermediate is then reacted with propanoyl chloride to form the final product, this compound.

Scientific Research Applications

N-propan-2-yl-3-pyridin-3-ylpropanamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have potent analgesic effects in various animal models of pain, including inflammatory and neuropathic pain. Additionally, it has been shown to reduce hypersensitivity to thermal and mechanical stimuli, indicating its potential for treating chronic pain.

properties

IUPAC Name

N-propan-2-yl-3-pyridin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9(2)13-11(14)6-5-10-4-3-7-12-8-10/h3-4,7-9H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAQRFZPLKBSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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